6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one
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Overview
Description
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, nitro compounds, and pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromo-substituted derivatives .
Scientific Research Applications
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(2-nitrophenyl)propan-1-ol: Shares the nitrophenyl and bromo groups but differs in the core structure.
6-bromo-3’-nitroflavone: Another compound with a bromo and nitro group, but with a flavone core instead of a quinoline.
Uniqueness
6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C27H21BrN4O4 |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
6-bromo-3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21BrN4O4/c1-2-24(33)31-23(17-9-6-10-19(13-17)32(35)36)15-22(30-31)26-25(16-7-4-3-5-8-16)20-14-18(28)11-12-21(20)29-27(26)34/h3-14,23H,2,15H2,1H3,(H,29,34) |
InChI Key |
AJTDYJKHUMMPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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